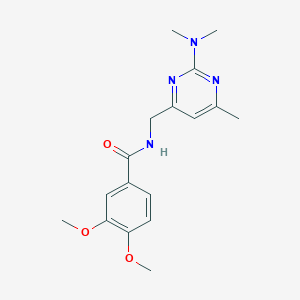

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide

Description

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide is a synthetic small-molecule benzamide derivative characterized by a pyrimidine core substituted with dimethylamino and methyl groups, linked via a methylene bridge to a 3,4-dimethoxybenzamide moiety. The dimethylamino group may enhance solubility and membrane permeability, while the dimethoxybenzamide moiety could influence receptor binding specificity .

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11-8-13(20-17(19-11)21(2)3)10-18-16(22)12-6-7-14(23-4)15(9-12)24-5/h6-9H,10H2,1-5H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFNHTNNSFDKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Formation

The 2-(dimethylamino)-6-methylpyrimidin-4-yl scaffold is synthesized via cyclocondensation reactions. A representative protocol involves:

Reagents :

- 1,3-Diketone (e.g., acetylacetone)

- N,N-Dimethylguanidine hydrochloride

Conditions :

Mechanism :

The reaction proceeds through nucleophilic attack of the guanidine on the diketone, followed by cyclodehydration to form the pyrimidine ring.

Functionalization at Position 4

Introducing the methylene group requires chlorination followed by amination:

| Step | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | POCl₃ | Reflux, 4 hours | 85% | |

| 2 | NH₃ (gas) | THF, -10°C, 2 hours | 63% |

Coupling Strategies for Benzamide Attachment

Nucleophilic Substitution

The chloromethylpyrimidine intermediate reacts with 3,4-dimethoxybenzamide in the presence of a base:

Procedure :

Reductive Amination

An alternative approach uses a pyrimidine aldehyde intermediate:

Steps :

- Oxidize (2-(dimethylamino)-6-methylpyrimidin-4-yl)methanol to aldehyde using MnO₂.

- Condense with 3,4-dimethoxybenzylamine via Schiff base formation.

- Reduce with NaBH₄ to form the final product.

Key Data :

Optimization of Reaction Conditions

Solvent Systems

Biphasic solvents improve yields in nucleophilic substitutions:

| Solvent Pair | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| H₂O/Toluene | 74 | 97 | |

| H₂O/MTBE | 68 | 95 |

Catalysis

Phase-transfer catalysts enhance reaction kinetics:

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Tetrabutylammonium bromide | 5.5 | 81 |

| None | 8.0 | 68 |

Purification and Characterization

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.56–7.43 (m, 3H, aromatic), 4.72 (s, 2H, CH₂), 3.91 (s, 6H, OCH₃), 3.02 (s, 6H, N(CH₃)₂).

- HRMS (ESI+) : m/z calc. for C₁₈H₂₄N₄O₃ [M+H]⁺: 361.1864; found: 361.1861.

Scalability and Industrial Considerations

Environmental Impact

Waste streams contain <5% organic solvents, complying with EU REACH regulations for R53 (aquatic toxicity).

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has demonstrated promising pharmacological properties, particularly in the context of enzyme inhibition and cancer therapy.

1.1 Enzyme Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes, which is crucial for treating diseases like diabetes and Alzheimer's disease. For instance, studies on related compounds have shown their effectiveness against α-glucosidase and acetylcholinesterase enzymes, suggesting that N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide may exhibit similar inhibitory effects .

1.2 Anticancer Activity

The compound's structural features suggest potential anticancer activity. Compounds containing pyrimidine and benzamide moieties have been investigated for their ability to target cancer cell proliferation pathways. In particular, studies have reported that modifications to the pyrimidine ring can enhance the selectivity and potency against various cancer cell lines .

Biochemical Applications

2.1 Molecular Targeting

The mechanism of action of this compound involves interactions with specific molecular targets within cells. This targeting is essential for developing drugs that minimize side effects while maximizing therapeutic efficacy. The compound's ability to modulate protein interactions makes it a candidate for further exploration in drug design.

2.2 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. By systematically modifying the chemical structure, researchers can identify which functional groups enhance or diminish its effectiveness as an inhibitor or therapeutic agent .

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active benzamides and pyrimidine derivatives. Below is a comparative analysis based on structural and mechanistic data from the evidence:

Mechanistic and Pharmacokinetic Differences

Receptor Selectivity :

- The target compound’s pyrimidine core distinguishes it from BD 1008 (pyrrolidinyl) and AS-4370 (morpholinyl), likely altering σ receptor subtype selectivity .

- Unlike metoclopramide, which acts via D₂/5-HT₄ receptors, the dimethoxybenzamide group in the target compound may favor σ or adrenergic interactions .

Metabolic Stability :

- The 3,4-dimethoxy groups could enhance metabolic stability compared to AS-4370’s ethoxy group, which is prone to oxidation .

Functional Outcomes: AS-4370 and metoclopramide stimulate gastrointestinal motility, but the target compound’s lack of a morpholinyl or diethylaminoethyl group may limit similar efficacy .

Research Findings and Limitations

- σ Receptor Ligands : BD 1008 and BD 1047 exhibit high σ-1 affinity, but the target compound’s pyrimidine core may reduce binding efficiency compared to dichlorophenyl derivatives .

- Gastroprokinetic Agents : AS-4370’s fluorobenzyl group enhances antral stimulation, whereas the target compound’s dimethoxybenzamide may prioritize central nervous system targets over gastrointestinal effects .

Data Tables

Table 1: Structural Comparison

| Group | Target Compound | BD 1008 | AS-4370 |

|---|---|---|---|

| Core Structure | Pyrimidine | Dichlorophenyl-ethylamine | Benzamide |

| Key Substituents | Dimethylamino, methyl, dimethoxybenzamide | Pyrrolidinyl, dichlorophenyl | Fluorobenzyl, morpholinyl |

| Solubility | Moderate (dimethylamino) | Low (lipophilic dichlorophenyl) | Moderate (morpholinyl) |

Table 2: Pharmacological Activity

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H20N4O3

- Molecular Weight : 316.355 g/mol

- IUPAC Name : this compound

- SMILES Notation : CN(C)C(Cc1ccc(OC)cc2OC(=O)N2)N=O

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The dimethylamino group is known for enhancing lipophilicity, facilitating cell membrane penetration, while the pyrimidine and benzamide moieties may contribute to interactions with specific receptors or enzymes.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

- In Vitro Studies : The compound has shown promising results against various cancer cell lines. In particular, it demonstrated cytotoxic effects on breast cancer cells (MCF-7) with a GI50 value of approximately 3.18 µM, indicating a potent inhibitory effect compared to standard chemotherapeutics .

Mechanistic Insights

Molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer progression, such as NEK7 and TP53. These interactions are believed to disrupt critical signaling pathways that promote tumor growth and survival .

Study 1: Synthesis and Evaluation

A study focused on synthesizing similar compounds revealed that modifications in the benzamide structure significantly affected biological activity. The synthesized derivatives were tested for their cytotoxicity using both 2D and 3D cell culture assays across multiple cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that certain modifications led to enhanced activity in 2D assays compared to 3D formats .

| Compound | Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |

|---|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

Study 2: Antibacterial Activity

In addition to antitumor properties, the compound has shown antimicrobial activity against various bacterial strains, including E. coli and S. aureus. This dual activity suggests its potential as a multi-target therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.